2-(4-Hydroxyphenyl)-4-vinylquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a hydroxyphenyl group and a vinyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and vinylation reactions under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions include quinone derivatives, ethyl-substituted quinolines, and halogenated quinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA and inhibit enzyme activity. These interactions can lead to the modulation of various biological processes, such as cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxyphenylacetic acid: Used in the acylation of phenols and amines.
2-(3,4-Dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4: Investigated for its potential therapeutic applications
Uniqueness
2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol is unique due to its combination of a hydroxyphenyl group and a vinyl group attached to the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-ethenyl-2-(4-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C17H13NO2/c1-2-11-9-17(12-3-5-13(19)6-4-12)18-16-8-7-14(20)10-15(11)16/h2-10,19-20H,1H2 |
InChI Key |
MPGOJACGGLDRIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.